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Introduction

FT836 is an investigational, off-the-shelf, multiplexed-engineered chimeric antigen receptor
(CAR) T-cell therapy currently under evaluation in clinical trials for the treatment of advanced
solid tumors.[1][2] Developed by Fate Therapeutics, FT836 is derived from induced pluripotent
stem cells (iPSCs) and is designed to overcome several challenges associated with treating
solid tumors with cellular therapies.[3][4][5] This document provides a detailed overview of the
FT836 administration protocol within a clinical trial setting, its mechanism of action, and key
experimental procedures for monitoring its safety and efficacy.

FT836 targets the Major Histocompatibility Complex (MHC) class I-related proteins A (MICA)
and B (MICB), which are stress-induced ligands expressed on a wide range of cancer cells but
have limited expression on healthy tissues.[3][4][5] A key feature of FT836 is its unique
targeting of the a3 domain of MICA/B, which is resistant to proteolytic shedding, a common
tumor escape mechanism.[3][6] Furthermore, FT836 is engineered with "Sword & Shield"
technology, intended to enhance its persistence and anti-tumor activity, potentially without the
need for conditioning chemotherapy.[3][4][5][6]

The ongoing Phase 1 clinical trial (NCT07216105) is an open-label study evaluating the safety
and tolerability of FT836 as a monotherapy and in combination with other anti-cancer agents,
such as paclitaxel, trastuzumab, and cetuximab, in participants with advanced solid tumors.[1]
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Mechanism of Action: Targeting the MICA/B
Pathway

FT836's primary mechanism of action involves the recognition and elimination of tumor cells

expressing MICA/B. Upon administration, the CAR on FT836 T-cells binds to the a3 domain of
MICA/B on cancer cells. This interaction triggers the activation of the CAR T-cell, leading to the
release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the

target tumor cell.

The "Sword & Shield" technology incorporated into FT836 is designed to protect the CAR T-
cells from the host's immune system and the immunosuppressive tumor microenvironment,
thereby promoting their survival and sustained anti-tumor activity.
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FT836 Mechanism of Action

Clinical Trial Administration Protocol (NCT07216105)

The following protocol is a summary of the administration plan for FT836 in the Phase 1 clinical
trial for advanced solid tumors. The primary objectives of this study are to evaluate the safety
and tolerability of FT836 and to determine the recommended Phase 2 dose (RP2D).[7][8]

Patient Eligibility

A summary of the key inclusion and exclusion criteria is provided in the table below.
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Inclusion Criteria Exclusion Criteria

Adults with advanced solid tumors, including but

not limited to non-small cell lung cancer,

colorectal cancer, breast cancer, ovarian cancer,  Clinically significant cardiovascular disease.
endometrial carcinoma, and head and neck

squamous cell carcinoma.[2]

Disease that is not amenable to curative therapy )
) Known active central nervous system (CNS)
and has relapsed or progressed following at ) )
) ) ) involvement by malignancy.
least one line of prior systemic therapy.

Receipt of any biological therapy,
Presence of measurable disease by RECIST chemotherapy, investigational therapy, or
vl1.1. radiation therapy within 2 weeks or five half-lives

prior to the start of the first study intervention.

Eastern Cooperative Oncology Group (ECOG) Currently receiving or likely to require systemic

Performance Status of 0 or 1. immunosuppressive therapy.

Adequate organ function.

Willingness to undergo protocol-prescribed on-

treatment biopsies.[7]

Treatment Regimens

The study evaluates FT836 as a monotherapy and in combination with other cancer therapies
across multiple regimens.[1]
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Regimen Investigational Agent(s)

A FT836 Monotherapy

B FT836 + Paclitaxel

C FT836 + Cetuximab

D FT836 + Paclitaxel + Cetuximab

E FT836 + Trastuzumab

F FT836 + Paclitaxel + Trastuzumab

Administration Schedule

FT836 is administered as an intravenous (V) infusion over multiple days within a treatment
cycle.[7] The exact dosing and schedule are part of the dose-escalation design of the Phase 1
trial. For combination therapies, the co-administered drugs are given prior to or concurrently
with FT836. An example of a combination regimen schedule is as follows:

o Paclitaxel: IV infusion of 80 mg/m2 weekly on Days -21, -14, and -7 before the FT836
infusion.[9]

o Cetuximab: Initial dose of 400 mg/m2 as a 120-minute IV infusion on Day -4.[9]
e Trastuzumab: Initial dose of 4 mg/kg as a 90-minute IV infusion on Day -4.[9]

Patients are closely monitored for adverse events, particularly during the initial phase of
treatment.

Experimental Protocols
Safety and Tolerability Assessment

The primary endpoint of the Phase 1 trial is the evaluation of safety and tolerability. This is
achieved through the continuous monitoring and documentation of adverse events (AEs) and
serious adverse events (SAES).

Methodology:
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« Clinical Monitoring: Regular physical examinations, vital sign measurements, and
performance status assessments.

o Laboratory Tests: Comprehensive hematology and serum chemistry panels at baseline and
regular intervals throughout the trial.

e Adverse Event Grading: AEs are graded according to the National Cancer Institute Common
Terminology Criteria for Adverse Events (NCI CTCAE).

o Dose-Limiting Toxicity (DLT) Evaluation: A specific DLT observation period is defined to
determine the maximum tolerated dose (MTD) and the RP2D.

Efficacy Assessment

The secondary objective is to assess the anti-tumor activity of FT836.
Methodology:

e Tumor Imaging: Tumor assessments are performed at baseline and at specified intervals
during the study using imaging modalities such as CT or MRI.

o Response Evaluation: Tumor response is evaluated based on the Response Evaluation
Criteria in Solid Tumors version 1.1 (RECIST 1.1).[10][11][12][13][14]

o Complete Response (CR): Disappearance of all target lesions.[10]

o Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
[10]

o Progressive Disease (PD): At least a 20% increase in the sum of diameters of target
lesions.[10]

o Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase
to qualify for PD.

Pharmacokinetic (PK) and Pharmacodynamic (PD)
Studies
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PK and PD studies are crucial for understanding the behavior of FT836 in the body and its
effect on tumor cells.

Methodology:
e Pharmacokinetics:

o Sample Collection: Peripheral blood samples are collected at multiple time points post-
infusion.

o CAR T-Cell Quantification: Quantitative polymerase chain reaction (qPCR) or flow
cytometry is used to measure the number of FT836 cells in the blood over time. This helps
determine parameters like peak expansion (Cmax), time to peak expansion (Tmax), and
persistence (Area Under the Curve - AUC).[15][16][17][18]

e Pharmacodynamics:

o Biomarker Analysis: Blood samples are analyzed for changes in levels of cytokines,
chemokines, and other immune modulators to assess the biological activity of FT836.

o Tumor Biopsies: On-treatment biopsies are performed to evaluate the infiltration of FT836
cells into the tumor microenvironment and their effect on tumor cells.[7]
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Clinical Trial Experimental Workflow

Preclinical Data Summary

Preclinical studies presented at the 2024 Society for Immunotherapy of Cancer (SITC) Annual
Meeting demonstrated the potent anti-tumor activity of FT836.[3][4][5][6][19] While specific
guantitative data from these presentations are not yet publicly available in detail, the findings
indicated robust and durable anti-tumor effects in in vivo models across a variety of solid
tumors.[20] It was also shown that co-treatment with chemotherapy or radiation in vitro led to
increased MICA/B expression on tumor cells, thereby enhancing the cytolytic activity of FT836.
[31[6][19]
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Parameter Finding

FT836 demonstrated potent, MICA/B CAR-
S specific targeting and killing of various tumor cell
n Vitro Cytotoxicity ] i )

lines (lung, gastric, ovarian, and prostate

cancer).[20][21]

_ _ . Exerted potent and durable anti-tumor activity in
In Vivo Anti-Tumor Activity ] )
various solid tumor xenograft models.[20][21]

Chemotherapy, radiotherapy, or antibody-drug
Combination Th conjugates increased MICA/B expression on
ombination Thera
by tumor cells and enhanced FT836 anti-tumor

activity in vitro.[21]

FT836 sustained anti-tumor activity over
Persistence multiple rounds of tumor challenge, even in the

presence of allogeneic immune cells.[20][21]

Conclusion

The FT836 clinical trial represents a significant step in the development of off-the-shelf CAR T-
cell therapies for solid tumors. The administration protocol is designed to carefully evaluate the
safety and efficacy of this novel agent, both alone and in combination with standard-of-care
therapies. The detailed experimental protocols for safety, efficacy, and PK/PD assessments will
provide a comprehensive understanding of FT836's clinical profile. As more data from the
ongoing Phase 1 trial becomes available, a clearer picture of the therapeutic potential of FT836
will emerge.
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 To cite this document: BenchChem. [FT836 Administration Protocol in Clinical Trials:
Application Notes for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611022#ft836-administration-protocol-in-clinical-
trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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